

Understanding the molecular structure and properties of Adamts-5-IN-3

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Compound of Interest

Compound Name: Adamts-5-IN-3

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Adamts-5-IN-3: A Potent Dual Inhibitor of ADAMTS-4 and ADAMTS-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Adamts-5-IN-3**, a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4) and 5 (ADAMTS-5). This document outlines its molecular structure, chemical properties, and biological activity, and provides detailed experimental protocols for its synthesis and enzymatic assays.

Core Molecular and Chemical Properties

Adamts-5-IN-3, also identified as the compound in Example 37-2 of patent WO2021158626 A1, is a selective inhibitor with significant potential for research in diseases characterized by cartilage degradation, such as osteoarthritis and rheumatoid arthritis.

Property	Value
Chemical Formula	C20H23Cl2N3O3
Molecular Weight	424.32 g/mol
CAS Number	2688733-96-0
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Biological Activity and Inhibition Profile

Adamts-5-IN-3 is a highly potent inhibitor of both ADAMTS-4 and ADAMTS-5, two key enzymes implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix. The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.

Target Enzyme	IC50 (nM)
ADAMTS-4	12
ADAMTS-5	8

Experimental Protocols

Synthesis of Adamts-5-IN-3

The synthesis of **Adamts-5-IN-3** is detailed in patent WO2021158626 A1, Example 37. The following is a summary of the multi-step synthesis:

Step 1: Synthesis of (R)-tert-butyl (1-(3,4-dichlorophenyl)-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate (S)-3-((R)-2-amino-2-(3,4-dichlorophenyl)ethyl)pyrrolidin-2-one hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to yield the Boc-protected intermediate.

Step 2: Deprotection to form (S)-3-((R)-2-amino-2-(3,4-dichlorophenyl)ethyl)pyrrolidin-2-one
The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid or

hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the free amine.

Step 3: Coupling with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propenoic acid The resulting amine is then coupled with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propenoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine in a solvent such as dimethylformamide to yield the final product, **Adamts-5-IN-3**.

Purification: The final compound is purified by reverse-phase preparative HPLC to achieve high purity.

In Vitro ADAMTS-4 and ADAMTS-5 Inhibition Assay

The following protocol is based on the general methods described for determining the inhibitory activity of compounds against ADAMTS-4 and ADAMTS-5.

Materials:

- Recombinant human ADAMTS-4 and ADAMTS-5 (catalytic domain)
- Fluorogenic peptide substrate: (DABCYL)-ARGSGS(FAM)-NH₂
- Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
- **Adamts-5-IN-3** (dissolved in DMSO)
- 384-well black assay plates
- Fluorescence plate reader

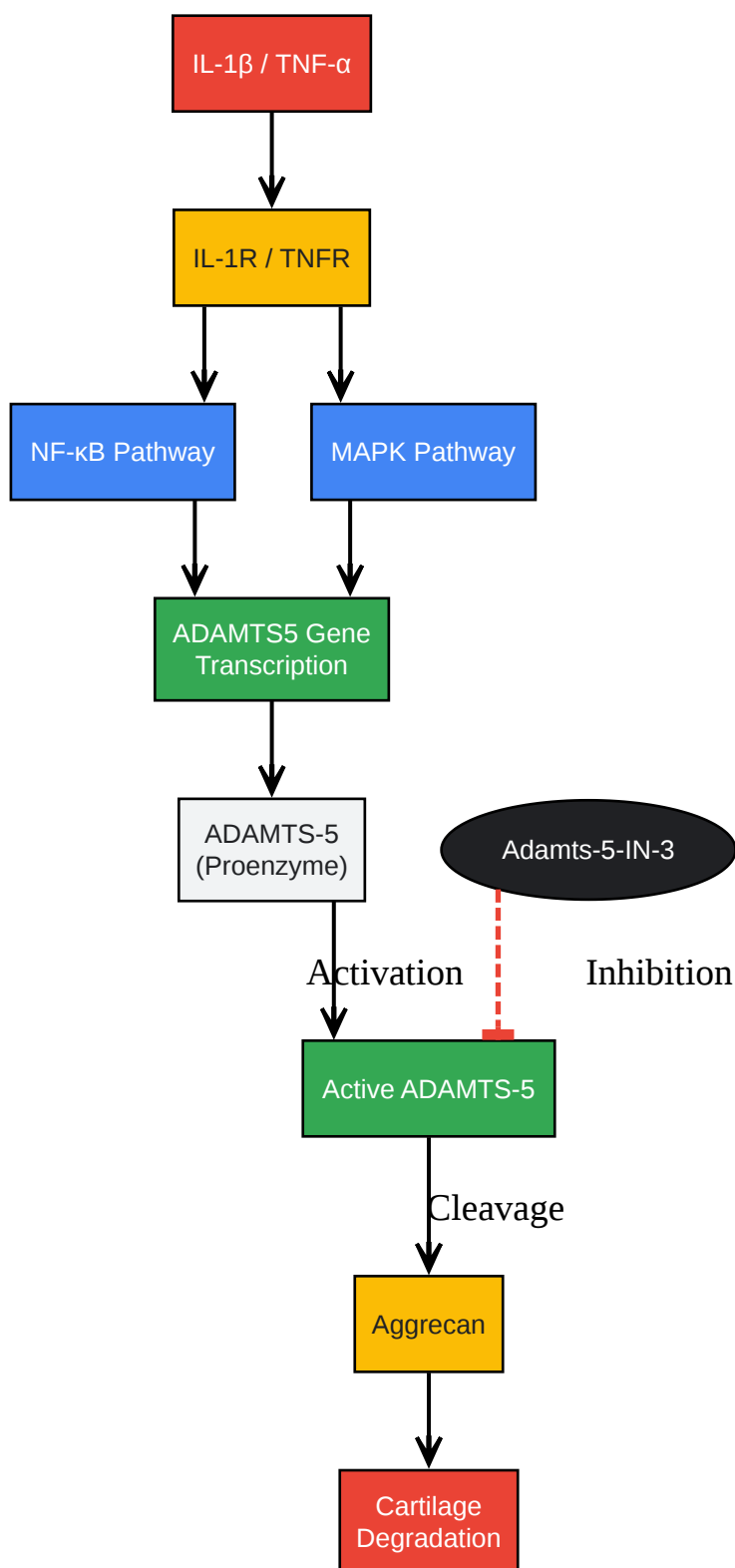
Procedure:

- A serial dilution of **Adamts-5-IN-3** is prepared in DMSO and then diluted in assay buffer.
- 2.5 µL of the diluted inhibitor solution is added to the wells of a 384-well plate.
- 5 µL of recombinant ADAMTS-4 or ADAMTS-5 enzyme solution (final concentration ~0.5 nM) in assay buffer is added to the wells.

- The plate is incubated for 60 minutes at 37°C.
- 2.5 μ L of the fluorogenic peptide substrate (final concentration 10 μ M) in assay buffer is added to initiate the reaction.
- The fluorescence intensity is measured every 2 minutes for 60 minutes using a plate reader with excitation at 485 nm and emission at 520 nm.
- The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Signaling Pathways and Mechanisms of Action

ADAMTS-5 is a key mediator of cartilage degradation in osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways initiated by inflammatory cytokines such as IL-1 β and TNF- α . These cytokines activate downstream signaling cascades, including the NF- κ B and MAPK pathways, which in turn upregulate the transcription of the ADAMTS5 gene. Once synthesized and secreted, ADAMTS-5 cleaves aggrecan, leading to the breakdown of the cartilage matrix. **Adamts-5-IN-3** directly inhibits the catalytic activity of ADAMTS-5, thereby preventing aggrecan degradation.

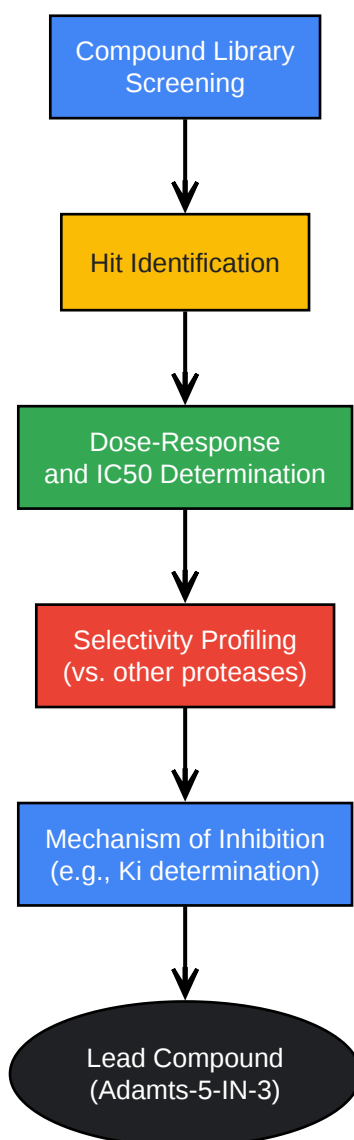


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Caption: ADAMTS-5 signaling pathway and the inhibitory action of **Adamts-5-IN-3**.

Experimental Workflow for Inhibitor Profiling

The process of identifying and characterizing a novel inhibitor like **Adamts-5-IN-3** involves a structured workflow, from initial screening to detailed kinetic analysis.



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Caption: Workflow for the identification and characterization of **Adamts-5-IN-3**.

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